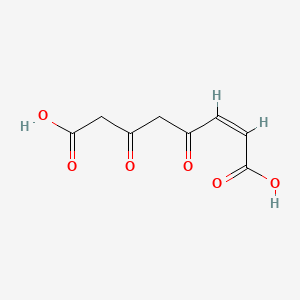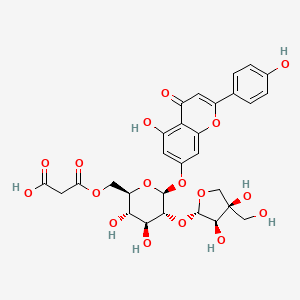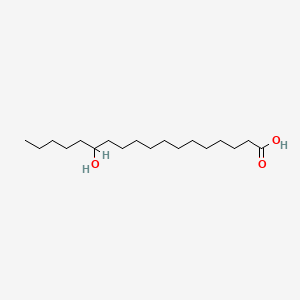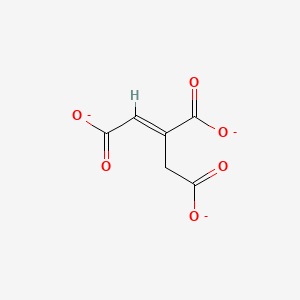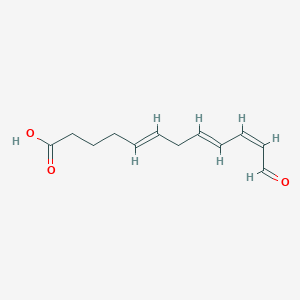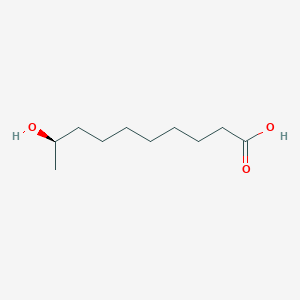
Orthotellurate(6-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orthotellurate(6-) is an orthotellurate ion. It is a conjugate base of an orthotellurate(5-).
Wissenschaftliche Forschungsanwendungen
Electrolytic Deposition and Material Properties
- Electrolytic Deposition and Polarization: Orthotelluric acid, derived from sodium tellurate, was found to be an effective Te(VI) additive in manganese electrolyte for electrolytic deposition. It was noted that orthotelluric acid did not muddle the electrolyte at pH < 3.7, and its addition influenced cathode polarization during manganese electrodeposition. At specific concentrations, it led to the electrodeposition of manganese, reduction of Te(VI) to Te(IV) and elemental Te on steel cathodes. This resulted in coatings with substantial current efficiency and tellurium incorporation (Galvanauskaitė, Griškonis, & Sulcius, 2016).
Crystal Structure and Synthesis
- Double Perovskites with Superstructures: Orthotellurates (VI) of strontium and barium were synthesized and investigated for their unique crystal structures. These compounds, described as eight- and 40-fold superstructures, were examined through room temperature single-crystal X-ray diffraction data. The structures consist of a pseudo-cubic close-packing of [TeO6]6– octahedra with M2+ atoms situated in the tetrahedral and octahedral voids. These findings offer insights into the complex structural behavior of these materials (Stöger, Weil, & Zobetz, 2010).
Hydration and Chemical Behavior
- Hydration of Oxyacid Species: Orthotelluric acid was utilized to study the hydration of covalently bound hydroxo groups, offering a detailed examination of bond distances in hydrated arsenic oxyacid species. This research provides crucial insights into the structural properties and behavior of such oxyacid species, including orthotelluric acid, in various states (Mähler, Persson, & Herbert, 2013).
Oxotellurate Synthesis and Crystallography
- Synthesis and Crystal Structure of Oxotellurates: Studies on the synthesis and crystallography of various oxotellurates like Gd2TeO6 and compounds in the A3TeO6 (A—Mn, Co, Ni) series have contributed significantly to understanding the material properties and potential applications of these compounds in various scientific fields (Meier & Schleid, 2003); (Golubko et al., 2010).
Biological and Chemical Applications
- Biological Activities and Stability: Tellurium compounds, including those with tellurium in oxidation states like Te(VI), have demonstrated a variety of biological activities. They have found applications in microbiology, as antioxidants, and in immunomodulation. Notably, certain organotellurium compounds have been highlighted for their remarkable stability in aqueous media, which is crucial for their potential in biological studies and applications (Cunha, Gouvea, & Juliano, 2009); (Princival et al., 2017).
Eigenschaften
Molekularformel |
O6Te-6 |
|---|---|
Molekulargewicht |
223.6 g/mol |
InChI |
InChI=1S/H6O6Te/c1-7(2,3,4,5)6/h1-6H/p-6 |
InChI-Schlüssel |
FXADMRZICBQPQY-UHFFFAOYSA-H |
Kanonische SMILES |
[O-][Te]([O-])([O-])([O-])([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-1,2,4-triazole-3-carboxamide](/img/structure/B1237811.png)
![[Mo(CO)3Dien]](/img/structure/B1237813.png)
![8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1237816.png)
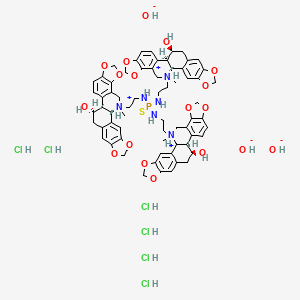
![N-[(2R,6S,9aS)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1237818.png)
![2,6-difluoro-N-[2-[3-[(2-fluorophenyl)methylthio]-1-indolyl]ethyl]benzamide](/img/structure/B1237820.png)
